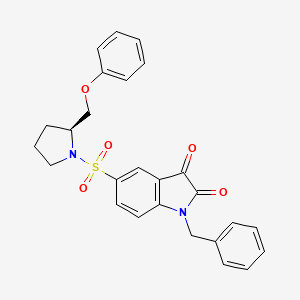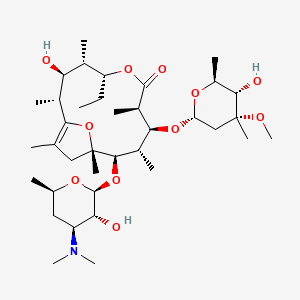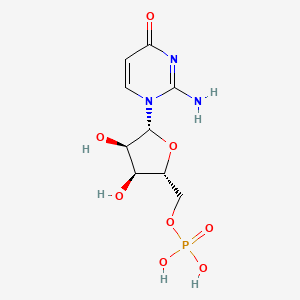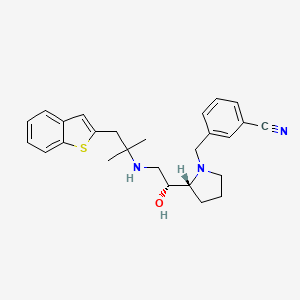
Isatin Sulfonamide 34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isatin sulfonamide 34 is a derivative of isatin, a heterocyclic compound known for its broad-spectrum biological activities. Isatin derivatives have been extensively studied for their antiviral, antibacterial, antifungal, and anticancer properties . This compound, in particular, has shown promising results in various scientific research applications, making it a compound of significant interest.
Preparation Methods
The synthesis of isatin sulfonamide 34 typically involves the reaction of isatin with sulfonamide under specific conditions. One common method includes the use of sulfur ylide mediated carbonyl homologation starting from anthranilic acid precursors . This method proceeds at ambient temperature via a sulfur ylide intermediate without the need for protection of the functional groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Isatin sulfonamide 34 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isatin sulfonamide 34 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown significant antiviral and antibacterial activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isatin sulfonamide 34 involves its interaction with specific molecular targets. It has been shown to inhibit the synthesis of viral structural proteins, thereby preventing viral replication . Additionally, it acts as an inhibitor of bacterial cell wall synthesis and cell fusion . The exact pathways and molecular targets may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Isatin sulfonamide 34 is unique compared to other isatin derivatives due to its specific sulfonamide group, which enhances its biological activity. Similar compounds include:
Isatin: The parent compound with broad-spectrum biological activities.
Isatin derivatives: Various derivatives with modifications at different positions on the isatin ring.
Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit similar biological activities. Isatin sulfonamide 34 stands out due to its enhanced antiviral and antibacterial properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-benzyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione |
InChI |
InChI=1S/C26H24N2O5S/c29-25-23-16-22(13-14-24(23)27(26(25)30)17-19-8-3-1-4-9-19)34(31,32)28-15-7-10-20(28)18-33-21-11-5-2-6-12-21/h1-6,8-9,11-14,16,20H,7,10,15,17-18H2/t20-/m0/s1 |
InChI Key |
PKOUAUWPBMZQCH-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=CC=C5 |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-[1,2]oxazolo[5,4-C]thieno[2,3-E]azepin-6-Yl]acetamide](/img/structure/B10772576.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B10772599.png)
![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B10772613.png)
![(4R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxymethyl]-4-hydroxyoxan-2-one](/img/structure/B10772620.png)

![3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772627.png)
![(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)

![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)
![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)

![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
